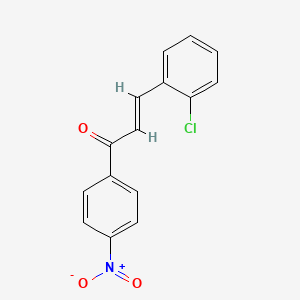

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

説明

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 2-chlorophenyl group and a 4-nitrophenyl group attached to the prop-2-en-1-one backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial synthesis process.

化学反応の分析

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes reduction to form an amino derivative. This transformation is typically achieved using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) under ambient or elevated pressure . Sodium dithionite (Na₂S₂O₄) in aqueous conditions is an alternative reducing agent .

Reaction:

Key Findings:

-

Reduction preserves the chalcone backbone while converting the nitro group (–NO₂) to an amine (–NH₂) .

-

The product’s increased basicity and altered electronic properties enhance its potential for further functionalization .

Hydrogenation of the α,β-Unsaturated Carbonyl System

The double bond in the prop-2-en-1-one chain can be selectively hydrogenated to yield a dihydrochalcone derivative. This reaction employs hydrogen gas with catalysts such as palladium or nickel .

Reaction:

Key Findings:

-

Hydrogenation eliminates conjugation in the chalcone system, altering UV-Vis absorption properties .

-

The saturated derivative exhibits improved stability under acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS reactions, such as nitration or halogenation , facilitated by electron-withdrawing groups (–NO₂, –Cl).

Example: Nitration of the 2-Chlorophenyl Ring

Reagents:

-

Nitrating mixture (HNO₃/H₂SO₄)

Product:

-

(2E)-3-(2-chloro-5-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Key Findings:

-

The –Cl group directs incoming electrophiles to the para and meta positions relative to itself .

-

Steric hindrance from the adjacent carbonyl group may influence regioselectivity .

Nucleophilic Substitution of the Chlorine Atom

The 2-chlorophenyl group participates in nucleophilic substitution under basic conditions. For example, reaction with amines yields arylaminoderivatives.

Reaction:

Key Findings:

-

Substitution occurs preferentially at the ortho position due to the electron-withdrawing effect of the nitro group .

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidation. Epoxidation using m-chloroperbenzoic acid (m-CPBA) forms an epoxide derivative .

Reaction:

Key Findings:

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Nitro Reduction | H₂, Pd/C or Na₂S₂O₄ | (2E)-3-(2-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one |

| Double Bond Reduction | H₂, Pd/Ni | 3-(2-chlorophenyl)-1-(4-nitrophenyl)propane-1-one |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitrated derivative at meta/para positions |

| Nucleophilic Substitution | NH₃, Base | (2E)-3-(2-aminophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| Epoxidation | m-CPBA | Epoxide derivative |

Structural and Mechanistic Insights

科学的研究の応用

Anticancer Activity

Chalcones are known for their anticancer properties. Research indicates that (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Reactive Oxygen Species Generation : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

Antimicrobial Activity

The compound has shown potential against various microbial strains. Studies suggest that derivatives of chalcones can effectively combat resistant strains of bacteria, such as Staphylococcus aureus. This antimicrobial property is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit vital enzymatic functions.

Anti-inflammatory Effects

Chalcones have been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with acetophenone derivatives under basic conditions. Various modifications can lead to derivatives with enhanced biological activities.

作用機序

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, and DNA. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

類似化合物との比較

Similar Compounds

(2E)-3-(2-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

(2E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a nitro group.

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a 2-chlorophenyl group and a 4-nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The nitro group, in particular, contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

生物活性

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a substituted chalcone, exhibits significant biological activities, particularly in antibacterial and anticancer domains. This compound's structure, featuring both chlorophenyl and nitrophenyl groups, contributes to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is . The structure includes a prop-2-en-1-one backbone with a dihedral angle of 26.48° between the 2-chlorophenyl and 4-nitrophenyl rings, indicating a non-planar conformation that can influence its biological interactions .

Antibacterial Activity

Research indicates that chalcones, including this compound, possess notable antibacterial properties. The compound has been evaluated against various bacterial strains with promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits varying MIC values depending on the bacterial strain tested. For instance, it has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 |

| Pseudomonas aeruginosa | < 15 |

The presence of electron-withdrawing groups like the nitro group at the para position enhances the antibacterial activity by facilitating interactions with bacterial cell membranes .

Anticancer Activity

Chalcones are also recognized for their anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.

- MCF-7 Cells : Showed moderate activity with an IC50 value of around 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 30 |

The pro-apoptotic effects were confirmed through assays measuring caspase activation and PARP cleavage, indicating that the compound effectively triggers programmed cell death in cancerous cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Oxidative Stress Induction : It induces oxidative stress in cells, leading to apoptosis in cancer cells while compromising bacterial integrity.

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDHSKYOFPGOJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。